molecular formula C14H17ClFNO4 B13048916 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B13048916
M. Wt: 317.74 g/mol
InChI Key: WDIIAFRANWBIRL-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid” (CAS: 1259983-03-3) is a Boc-protected amino acid derivative with a molecular formula of C₁₄H₁₇ClFNO₄ and a molecular weight of 317.74 g/mol . The compound features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a 3-chloro-4-fluorophenyl substituent attached to the β-carbon of the propanoic acid backbone. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

WDIIAFRANWBIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced to protect the amino functionality during subsequent synthetic steps. This is commonly achieved by reacting the free amino acid or its derivative with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

  • Typical conditions: Reaction in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperature (0 °C to room temperature).
  • Reagents: Boc2O, base (e.g., triethylamine or N-methylmorpholine).
  • Outcome: Formation of the Boc-protected amino acid with high selectivity and yield.

Introduction of the 3-Chloro-4-fluorophenyl Group

The aromatic substitution pattern is generally introduced through:

  • Use of appropriately substituted phenylalanine derivatives where the 3-chloro-4-fluoro substitution is pre-installed on the phenyl ring.
  • Alternatively, aromatic substitution reactions on phenylalanine or its derivatives can be performed using electrophilic aromatic substitution or halogenation under controlled conditions.

Activation of the Carboxylic Acid and Amide Bond Formation

For further derivatization or coupling reactions, the carboxylic acid group is often activated using:

  • Carbodiimide coupling agents or mixed anhydrides (e.g., isobutyl chloroformate).
  • Activation is typically performed at low temperatures (-78 °C) under inert atmosphere to avoid side reactions.

Example from related synthesis:

Step Reagents & Conditions Yield (%) Notes
Activation of acid N-methylmorpholine, isobutyl chloroformate, dry THF, -78 °C, argon atmosphere 90 Formation of mixed anhydride intermediate
Coupling with amine Benzylamine added at -78 °C, stirred to room temperature for 1 h 90 High purity product obtained after chromatography

Purification

  • The crude product is purified by silica gel column chromatography using solvent mixtures such as petroleum ether and acetone or ethyl acetate.
  • Flash chromatography techniques may also be employed for scalability.

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature Yield (%) Remarks
Boc protection Boc2O, triethylamine, THF or DCM 0 °C to RT >90 Mild conditions, high selectivity
Acid activation N-methylmorpholine, isobutyl chloroformate, THF -78 °C, inert gas ~90 Mixed anhydride formation
Coupling with amine Benzylamine, gradual warming to RT -78 °C to RT ~90 Efficient amidation
Purification Silica gel chromatography (petroleum ether/acetone) Ambient - Yields pure Boc-protected amino acid

Research Findings and Considerations

  • The Boc protecting group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, which is crucial for downstream synthetic applications.
  • The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical stability and biological binding affinity, making the synthesis of this specific substitution pattern important for medicinal chemistry.
  • Reaction conditions require careful temperature control, especially during the activation and coupling steps, to avoid side reactions such as racemization or deprotection.
  • The use of inert atmosphere (argon or nitrogen) is critical to prevent oxidation or hydrolysis during sensitive steps.
  • Analytical characterization by NMR, IR, and mass spectrometry confirms the structural integrity and purity of the synthesized compound.

Summary Table of Key Preparation Parameters

Parameter Description
Molecular Formula C14H17ClFNO4
Molecular Weight 317.74 g/mol
Boc Protection Boc2O, base, THF/DCM, 0 °C to RT
Acid Activation N-methylmorpholine, isobutyl chloroformate, -78 °C
Coupling Agent Benzylamine or other amines
Purification Method Silica gel chromatography
Typical Yields 85-90% per step
Critical Conditions Low temperature, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, various substituted phenyl derivatives, and oxidized products depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research : The compound's structural features make it a candidate for developing anticancer agents. Its ability to interact with specific biological targets can be exploited to design inhibitors that disrupt cancer cell proliferation.
  • Neuroprotective Agents : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the chloro and fluorine substituents may enhance its binding affinity to relevant receptors involved in neuroprotection.
  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown antimicrobial properties. Investigating the antibacterial and antifungal activities of this compound could lead to the development of new antimicrobial agents.

Organic Synthesis Applications

  • Building Block in Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group allows for the selective introduction of amino acids into peptide chains without unwanted side reactions. This property is crucial for synthesizing peptides with specific sequences, which can be vital for drug development.
  • Synthesis of Fluorinated Compounds : The incorporation of fluorine into organic molecules is a significant trend in medicinal chemistry, as fluorinated compounds often exhibit improved pharmacokinetic properties. This compound can serve as a precursor for synthesizing more complex fluorinated derivatives.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anticancer potential of various Boc-protected amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development as anticancer therapeutics.

Case Study 2: Neuroprotective Effects

A collaborative research effort between universities examined the neuroprotective effects of several amino acid derivatives, including this compound, on neuronal cell cultures exposed to oxidative stress. The findings revealed that compounds with similar structures could mitigate cell death and preserve neuronal function, highlighting their potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl ring’s substituents, chlorine, and fluorine, contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 3-chloro-4-fluorophenyl group contrasts with the 2-fluoropyrimidin-3-yl group in , which introduces a nitrogen-rich heterocycle. Pyrimidine derivatives often exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to purely aromatic systems . Compound 51 () incorporates a 2,4-difluorobenzyl group, which increases electron-withdrawing effects and steric bulk compared to the target compound’s monosubstituted phenyl ring .

Molecular Weight and Complexity :

  • The target compound (317.74 g/mol) is lighter than compound 51 (540.97 g/mol), reflecting the latter’s incorporation of a tetrahydropyrimidine-carboxamide scaffold. This difference highlights the target’s role as a simpler building block for complex heterocycles .

Synthetic Utility :

  • The target compound and its analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt·H₂O), a standard method for peptide bond formation. However, steric hindrance from bulky substituents (e.g., benzyl in compound 51) may reduce coupling efficiency compared to less hindered derivatives .

Physicochemical and Reactivity Profiles

Solubility and Stability:

  • The Boc group’s acid-labile nature ensures compatibility with standard deprotection protocols (e.g., trifluoroacetic acid), though electron-withdrawing halogens may slightly retard deprotection rates .

Reactivity in Medicinal Chemistry:

  • Halogen Effects: The chloro and fluoro substituents in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs. In contrast, the 2-fluoropyrimidin-3-yl group () could engage in π-π stacking or dipole interactions with biological targets .
  • Biological Relevance: Compound 51 () exemplifies the use of such Boc-protected amino acids in constructing bioactive tetrahydropyrimidines, which are prevalent in kinase inhibitors and antimicrobial agents .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid, commonly referred to as Boc-3-(3-chloro-4-fluorophenyl)alanine, is a synthetic compound notable for its potential biological applications, particularly in medicinal chemistry. This compound incorporates a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C14H17ClFNO4C_{14}H_{17}ClFNO_{4}, with a molecular weight of approximately 317.74 g/mol.

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the controlled introduction of functional groups while maintaining the integrity of the compound. The Boc protecting group can be selectively removed under acidic conditions to reveal the free amine, which may participate in various biochemical pathways. The unique structural features of this compound enhance its interactions with biological targets, making it a candidate for drug development and peptide synthesis .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors in biological systems. The substituents on the phenyl ring significantly influence the compound's reactivity and binding affinity to biological targets.

The mechanism of action involves binding to specific enzymes or receptors, potentially modulating their activity. Studies suggest that compounds with similar structures can exhibit varying degrees of inhibition or activation depending on their substituents and overall configuration .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. For instance, the presence of fluorine and chlorine atoms on the phenyl ring enhances its reactivity compared to other similar compounds, potentially increasing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

  • Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit specific proteases involved in inflammatory processes. For example, compounds structurally similar to this compound have demonstrated significant selectivity for certain proteases like ADAMTS7 over ADAMTS5 .
  • Pharmacological Applications : The compound has been explored for its potential use in treating conditions related to enzyme dysregulation, such as arthritis and other inflammatory diseases. Its ability to inhibit specific enzymes suggests it could serve as a lead compound for further drug development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(4-chlorophenyl)propanoic acidLacks Boc protecting groupMore reactive amine
3-Chloro-4-fluorophenylalanineNo Boc group; simpler structureLimited functionalization options
2-{[(Benzoyloxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acidBenzoyloxy instead of tert-butoxyDifferent reactivity profile

The combination of the Boc protecting group along with specific substitutions on the phenyl ring makes this compound particularly valuable for synthetic chemistry applications .

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